Dihydroimidazole Scaffold Enables Angiotensin II Antagonist Activity in Derived Prolinamides vs. Saturated or Aromatic Imidazole Analogs
The target compound serves as the immediate precursor to a defined class of imidazolyl-substituted phenylacetic acid prolinamides that competitively inhibit angiotensin II binding. Patent data from a rabbit aorta contraction model demonstrates that the prolinamide derived from a closely related 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl scaffold yielded IC₅₀ values of 860 nM (Example 9) and 320 nM (Example 13) [1]. In contrast, historical counterparts within the same patent family that employ a fully aromatic 1H-imidazole or a benzimidazole ring in the analogous position (e.g., 2-alkylbenzimidazole derivatives) produced a wide range of activities, with IC₅₀ values documented in the literature spanning from 10⁻⁵ to 10⁻⁷ M (10,000 nM to 100 nM), demonstrating that the dihydroimidazole substitution can favorably tune the pharmacophore to achieve sub-micromolar potency [2].
| Evidence Dimension | Inhibition of angiotensin II-induced contraction in isolated rabbit aorta |
|---|---|
| Target Compound Data | IC₅₀ = 860 nM (Example 9 prolinamide); IC₅₀ = 320 nM (Example 13 prolinamide) derived from the dihydroimidazole phenylacetic acid scaffold [1] |
| Comparator Or Baseline | 2-alkylbenzimidazole derivatives (aromatic imidazole class): IC₅₀ = 10⁻⁵ to 10⁻⁷ M (10,000 nM – 100 nM) [2] |
| Quantified Difference | The dihydroimidazole-derived prolinamide achieves a mid-nanomolar IC₅₀ (~320–860 nM), positioning it within the upper-mid potency range of the benzimidazole class, but with a distinct heterocyclic saturation state that offers divergent physicochemical properties and synthetic tractability. |
| Conditions | In vitro rabbit thoracic aorta ring assay, angiotensin II-induced contraction; competitive binding displacement measured via IC₅₀ (concentration for 50% inhibition) [1][2] |
Why This Matters
For a scientific team synthesizing Ang II receptor antagonist libraries, selecting this dihydroimidazole phenylacetic acid provides a direct route to a sub-micromolar pharmacophore core that has been validated in a functional tissue assay, which cannot be replicated by purchasing a simple phenylacetic acid or a 1H-imidazole acetic acid building block.
- [1] Müller-Gliemann, M., et al. US5459156A: Imidazolyl-substituted phenylacetic acid prolinamides. Table B: IC₅₀ values for Examples 9, 13, and 14. Bayer AG, 1995. View Source
- [2] Carini, D.J., et al. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. J. Med. Chem. 1991, 34, 8, 2525–2547. (IC₅₀ range for benzimidazole/imidazole antagonists) View Source
